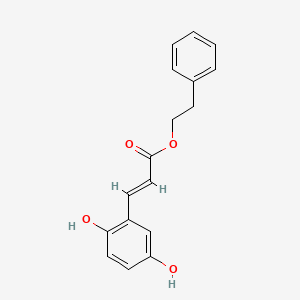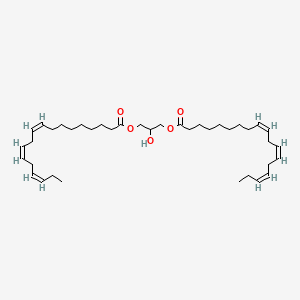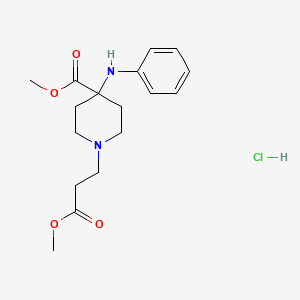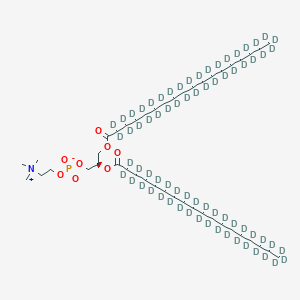
(3-Decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate
Vue d'ensemble
Description
Le 1,2-Dipalmitoyl-3-Décanoyl-rac-glycérol, également connu sous le nom de TG(16:0/16:0/10:0), appartient à la classe des triacylglycérols (TAG). Il est composé de trois chaînes d'acides gras estérifiées à un squelette de glycérol. Le nom systématique du composé est le 3-(Décanoyloxy)-1,2-propanediyl dihexadécanoate .
Méthodes De Préparation
Voies de synthèse :
Synthèse chimique : Le composé peut être synthétisé par estérification du glycérol avec l'acide palmitique (acide hexadécanoïque) et l'acide décanoïque (acide caprique). La réaction implique l'élimination de l'eau (déshydratation) pour former les liaisons esters.
Synthèse enzymatique : Les lipases peuvent catalyser l'estérification du glycérol et des acides gras, offrant une approche plus spécifique et plus respectueuse de l'environnement.
Production industrielle :
Le 1,2-Dipalmitoyl-3-Décanoyl-rac-glycérol n'est pas couramment produit industriellement en grandes quantités. Il peut être obtenu par synthèse personnalisée ou à des fins de recherche.
Analyse Des Réactions Chimiques
Le composé peut subir diverses réactions :
Hydrolyse : L'hydrolyse enzymatique ou acide brise les liaisons esters, produisant du glycérol et les acides gras correspondants.
Oxydation : Les chaînes d'acides gras peuvent subir des réactions d'oxydation, conduisant à la formation d'hydroperoxydes et d'autres produits d'oxydation.
Réduction : La réduction des groupes carbonyle dans les acides gras peut se produire dans des conditions spécifiques.
Substitution : Le composé peut participer à des réactions de substitution, telles que l'acylation ou la désacylation.
Les réactifs courants comprennent les lipases, les acides, les bases et les agents oxydants. Les principaux produits dépendent des conditions réactionnelles spécifiques.
4. Applications de la recherche scientifique
Le 1,2-Dipalmitoyl-3-Décanoyl-rac-glycérol trouve des applications dans :
Études de bicouche lipidique : Il forme des bicouches lipidiques classiques et présente des propriétés uniques à basse température, où les chaînes hydrocarbonées s'interpénètrent.
Administration de médicaments : Les TAG servent de vecteurs pour les médicaments lipophiles en raison de leur biocompatibilité et de leur solubilité.
Recherche en nutrition et métabolisme : Les TAG jouent un rôle dans le stockage et le métabolisme de l'énergie.
5. Mécanisme d'action
Le mécanisme d'action du composé dépend de son contexte spécifique. En tant que lipide, il peut influencer la fluidité membranaire, la signalisation cellulaire et les voies métaboliques. Des recherches supplémentaires sont nécessaires pour élucider ses cibles moléculaires précises.
Applications De Recherche Scientifique
1,2-Dipalmitoyl-3-Decanoyl-rac-glycerol finds applications in:
Lipid Bilayer Studies: It forms classical lipid bilayers and exhibits unique properties at low temperatures, where the hydrocarbon chains interdigitate.
Drug Delivery: TAGs serve as carriers for lipophilic drugs due to their biocompatibility and solubility.
Nutrition and Metabolism Research: TAGs play a role in energy storage and metabolism.
Mécanisme D'action
The compound’s mechanism of action depends on its specific context. As a lipid, it can influence membrane fluidity, cell signaling, and metabolic pathways. Further research is needed to elucidate its precise molecular targets.
Comparaison Avec Des Composés Similaires
Le 1,2-Dipalmitoyl-3-Décanoyl-rac-glycérol présente des similitudes avec d'autres TAG, tels que le 1,2-Dipalmitoyl-sn-glycéro-3-phospho-rac-(1-glycérol) et le 1,2-Dipalmitoyl-3-myristoyl-rac-glycérol . Sa combinaison unique d'acides gras le distingue des composés apparentés.
Propriétés
IUPAC Name |
(3-decanoyloxy-2-hexadecanoyloxypropyl) hexadecanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C45H86O6/c1-4-7-10-13-16-18-20-22-24-26-29-32-35-38-44(47)50-41-42(40-49-43(46)37-34-31-28-15-12-9-6-3)51-45(48)39-36-33-30-27-25-23-21-19-17-14-11-8-5-2/h42H,4-41H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WBURFJXMBPWRIG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C45H86O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
723.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![8-chloro-6-(2-fluorophenyl)-4H-[1,2,4]triazolo[4,3-a][1,4]benzodiazepine-1-methanol](/img/structure/B3026014.png)

![[3-hexadecanoyloxy-2-[(Z)-octadec-9-enoyl]oxypropyl] (5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoate](/img/structure/B3026021.png)

![trans-N-[2-(dimethylamino)cyclohexyl]-4-fluoro-benzamide](/img/structure/B3026023.png)

![1-(1,3-Benzodioxol-5-yl)-2-[(1-methylethyl)amino]-1-hexanone, monohydrochloride](/img/structure/B3026025.png)


![trans-rel-3,4-difluoro-N-methyl-N-[(2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide, monohydrochloride](/img/structure/B3026032.png)

![3,6-Bis(diethylamino)-9-[2-[[4-[[3-(2,4-dioxocyclohexyl)propoxy]carbonyl]-1-piperazinyl]carbonyl]phenyl]-xanthylium, monochloride](/img/structure/B3026034.png)
